molecular formula C8H17NO5 B1665981 Amino-PEG3-CH2CO2H CAS No. 134978-99-7

Amino-PEG3-CH2CO2H

Cat. No. B1665981
M. Wt: 207.22 g/mol
InChI Key: DGRJZSGHEKZYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG3-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .


Synthesis Analysis

The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This compound is used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular formula of Amino-PEG3-CH2CO2H is C8H17NO5 . It has a molecular weight of 207.2 g/mol . The functional group is Amine/CH2CO2H .


Chemical Reactions Analysis

The amino group in Amino-PEG3-CH2CO2H is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Physical And Chemical Properties Analysis

Amino-PEG3-CH2CO2H has a molecular weight of 207.2 g/mol . It has a functional group of Amine/CH2CO2H . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

1. Enhancement of Protein Properties

  • PEGylation of Biological Macromolecules: Amino-PEG3-CH2CO2H, as a derivative of polyethylene glycol (PEG), is used in the covalent modification of biological macromolecules, particularly peptides and proteins. This modification, known as PEGylation, plays a significant role in enhancing the pharmacological and biotechnical applications of these macromolecules. It aids in shielding antigenic and immunogenic epitopes, altering biodistribution, and preventing degradation by proteolytic enzymes (Roberts, Bentley, & Harris, 2002).

2. Site-Specific Conjugation

  • Improving Pharmacokinetics and Pharmacodynamics: Recent developments in PEGylation include the emphasis on site-specific approaches. These methods aim to improve the pharmacokinetics and pharmacodynamics of peptide and protein therapeutics by targeting specific amino acids or noncanonical amino acids, thus enhancing the therapeutic efficacy of these molecules (Nischan & Hackenberger, 2014).

3. Molecular Mechanisms and Stability

  • Mechanistic Investigation in Hydrolysis: Amino-PEG3-CH2CO2H is instrumental in the study of hydrolytic stability of branched PEGs used for protein and peptide bioconjugation. It provides insights into the hydrolytic mechanisms and stability of these systems, which are critical for their effective use in biomedical applications (Guiotto et al., 2004).

4. Biomedical Applications

  • Well-Defined Protein-Polymer Conjugates: The synthesis of well-defined protein-polymer conjugates is another significant application. Amino-PEG3-CH2CO2H is used in the creation of these conjugates, which are crucial for improving protein solubility, stability, and reducing immunogenicity in biomedical applications (Zhao et al., 2015).

5. Recognition and Interaction Studies

  • PEG Recognition by Antibodies: Research also includes the structural analysis of how PEG, and by extension its derivatives like Amino-PEG3-CH2CO2H, interact with antibodies. Understanding this interaction is crucial for characterizing PEGylated drugs and other related applications (Lee et al., 2020).

6. Enzymatic Degradation

  • Enzymatically Degradable Bonds: Amino-PEG3-CH2CO2H plays a role in studying the relationship between the structure of oligopeptide-PEG conjugates and their enzymatic hydrolysis. This has implications in the development of synthetic, water-soluble polymeric carriers of biologically active compounds (Ulbrich, Strohalm, & Kopeček, 1986).

7. Synthesis Techniques and Applications

  • Mild Synthesis of Amino-PEGs: The synthesis of amino-PEGs, including Amino-PEG3-CH2CO2H, is essential for their practical application. Such synthesis techniques have been developed and are crucial for the steric stabilization of various compounds, including clays (Mongondry et al., 2003).

Future Directions

Amino-PEG3-CH2CO2H is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs represent a new paradigm in drug discovery, and the use of linkers like Amino-PEG3-CH2CO2H will likely continue to be an area of active research.

properties

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRJZSGHEKZYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567650
Record name {2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG3-CH2CO2H

CAS RN

134978-99-7
Record name {2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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